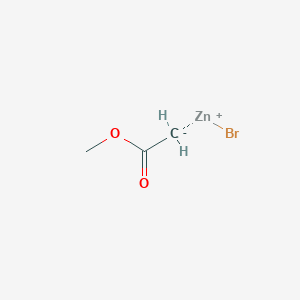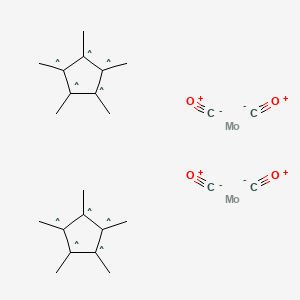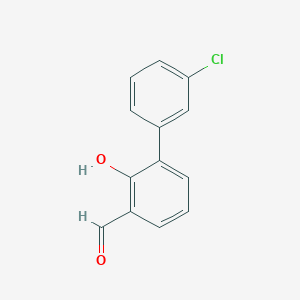
6-(3-Chlorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Chlorophenyl)-2-formylphenol, 95% (6-CPF-95) is an aromatic compound with a variety of applications in scientific research. It is an important intermediate in the synthesis of a range of organic compounds and is used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
6-(3-Chlorophenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It is widely used in organic synthesis to produce a range of compounds, such as pharmaceuticals, dyes, and fragrances. It is also used in biochemical and physiological experiments to study the effects of compounds on biological systems. For example, 6-(3-Chlorophenyl)-2-formylphenol, 95% has been used to study the effects of compounds on the metabolism of drugs, the metabolism of hormones, and the regulation of enzyme activity.
Mecanismo De Acción
The exact mechanism of action of 6-(3-Chlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound interacts with various proteins and enzymes in the body, resulting in changes in the activity of those proteins and enzymes. This can lead to changes in the metabolic pathways of drugs and hormones, as well as changes in the regulation of enzyme activity.
Biochemical and Physiological Effects
6-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, hormones, and other compounds. It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, it has been shown to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Chlorophenyl)-2-formylphenol, 95% is a relatively safe and easy to use compound for laboratory experiments. It is non-toxic and has a low boiling point, making it easy to handle and store. Furthermore, it is relatively inexpensive and readily available. However, it is important to note that 6-(3-Chlorophenyl)-2-formylphenol, 95% is not approved for human use and should only be used in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 6-(3-Chlorophenyl)-2-formylphenol, 95%. It could be used to study the effects of compounds on other biological systems, such as the immune system. It could also be used to develop new drugs and therapies for a variety of diseases. Additionally, it could be used to study the mechanisms of action of various compounds, such as hormones and drugs. Finally, it could be used to develop new methods for synthesizing organic compounds.
Métodos De Síntesis
6-(3-Chlorophenyl)-2-formylphenol, 95% is synthesized by a three-step process, starting with the reaction of 3-chlorobenzoic acid with formaldehyde in the presence of a catalyst. This reaction produces 6-chloro-2-formylphenol, which is then reacted with sodium hydroxide, forming 6-chloro-2-hydroxy-phenol. Finally, the product is oxidized with nitric acid to yield 6-(3-Chlorophenyl)-2-formylphenol, 95%. This method is simple and efficient, and it yields a high purity product.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-15)13(12)16/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDRIHGXANBKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452207 |
Source


|
| Record name | 6-(3-CHLOROPHENYL)-2-FORMYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343603-88-3 |
Source


|
| Record name | 6-(3-CHLOROPHENYL)-2-FORMYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

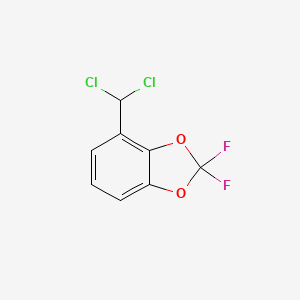

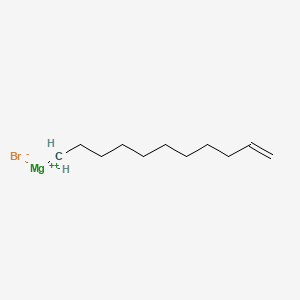
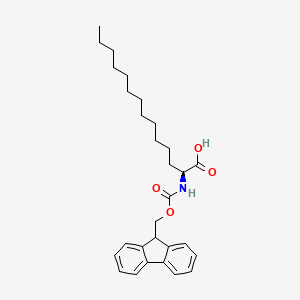

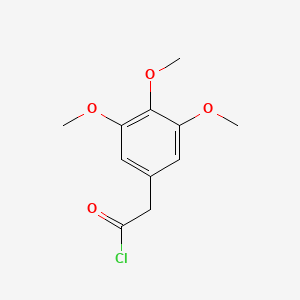

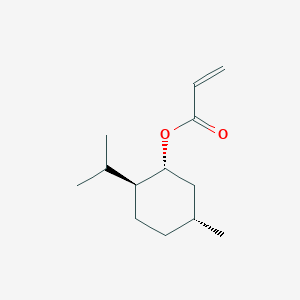
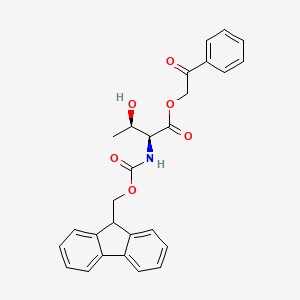
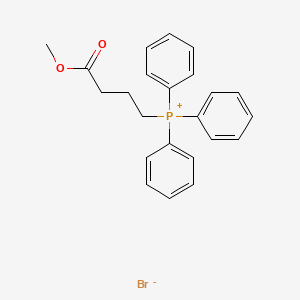
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)

